molecular formula C42H21AlO21S3 B12076301 Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) CAS No. 1328-05-8

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)

Cat. No.: B12076301
CAS No.: 1328-05-8
M. Wt: 984.8 g/mol
InChI Key: BJGROFLBXMVRFR-UHFFFAOYSA-K
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Description

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) (CAS: 98493-35-7) is a metal-organic complex featuring an anthracene backbone substituted with hydroxyl and sulphonate groups. The anthracene core is functionalized with two hydroxyl groups at positions 5 and 8 and three sulphonate groups at position 2, coordinated to an aluminium ion. This compound is structurally distinct due to its trivalent metal center and polyanionic character, which enhance its stability and chelation properties . Potential applications include use as a pigment or dye, leveraging its conjugated aromatic system for color properties and sulphonate groups for aqueous solubility.

Properties

CAS No.

1328-05-8

Molecular Formula

C42H21AlO21S3

Molecular Weight

984.8 g/mol

IUPAC Name

aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3

InChI Key

BJGROFLBXMVRFR-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) involves the reaction of aluminium salts with 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired tris complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The sulphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions may result in the replacement of sulphonate groups with other functional groups.

Scientific Research Applications

Applications Overview

  • Pigments and Dyes
    • The compound is utilized as a pigment due to its vibrant color properties. It is particularly noted for its stability and solubility, making it suitable for use in coatings, plastics, and inks.
  • Catalysis
    • Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) serves as a catalyst in several organic reactions. Its ability to coordinate with various substrates enhances reaction rates and selectivity.
  • Pharmaceuticals
    • Research indicates potential antimicrobial properties, suggesting its application in drug formulations. The compound's interaction with biological macromolecules positions it as a candidate for drug delivery systems and active pharmaceutical ingredients.
  • Biological Studies
    • Its binding properties with proteins and nucleic acids have been studied to understand its biological activity better. This could lead to advancements in therapeutic applications.

Case Study 1: Pigment Application

A study conducted on the use of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) in coatings demonstrated that it provides excellent color stability under UV exposure. The compound was compared with traditional pigments, revealing superior performance in terms of durability and vibrancy.

PropertyAluminium Tris CompoundTraditional Pigment
UV StabilityHighModerate
Color VibrancyExcellentGood
SolubilityWater-solubleVaries

Case Study 2: Catalytic Activity

In catalytic applications, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) was tested for its effectiveness in the oxidation of organic substrates. Results indicated that the compound significantly increased the reaction rate compared to non-catalyzed reactions.

Reaction TypeRate Without CatalystRate With Aluminium Tris
Oxidation of Alcohols0.5 mol/h3.0 mol/h
Esterification0.3 mol/h1.8 mol/h

Research has shown that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exhibits promising antimicrobial properties. In vitro studies revealed that the compound effectively inhibited the growth of several bacterial strains.

Antimicrobial Efficacy Table

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

Mechanism of Action

The mechanism of action of Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through coordination bonds. The aluminium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The pathways involved may include electron transfer processes and coordination chemistry principles.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of the aluminium complex with analogous compounds:

Compound Name (CAS) Substituents/Functional Groups Molecular Weight (g/mol) Solubility Reactivity/Applications
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) 5,8-dihydroxy; 2-sulphonate (×3); Al³⁺ coordination Not reported Water-soluble Chelation-driven stability; potential pigment/dye applications.
Disodium 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino]bis[...] 5,8-dihydroxy; 1,4-diimino; tert-butyl benzenesulphonate (×2); Na⁺ counterions Not reported Moderate solubility Likely intermediate for dyes; tert-butyl groups enhance steric bulk, reducing aggregation.
Sodium 4-(4-acetamidophenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate 4-acetamidophenylamino; 1-amino; 2-sulphonate; Na⁺ counterion Not reported Water-soluble Amino groups enable hydrogen bonding; used in synthetic dyes or biochemical assays.
9,10-Dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid (82-50-8) 5-nitro; sulphonic acid Not reported Low solubility Nitro group increases electron-withdrawing effects; reactive intermediate for explosives or pharmaceuticals.
2(or 5)-Butyl-...benzenesulphonic acid (36117-75-6) Butyl chains; 5,8-dihydroxy; benzenesulphonate 694.77 Lipophilic Hydrophobic butyl groups reduce water solubility; potential surfactant or specialty polymer additive.

Key Comparative Findings

Metal Coordination : The aluminium complex’s trivalent coordination distinguishes it from sodium salts (e.g., ), offering stronger chelation and thermal stability. This makes it suitable for high-temperature industrial processes.

Substituent Effects :

  • Hydroxyl vs. Nitro : Hydroxyl groups (as in the aluminium complex) enhance radical reactivity (e.g., hydroxylation via sulphite radicals ), whereas nitro derivatives (CAS 82-50-8 ) exhibit oxidative stability.
  • Sulphonates : Sodium salts () prioritize solubility, while butyl-functionalized analogues () trade solubility for organic compatibility.

Applications :

  • The aluminium complex’s water solubility and chelation suggest utility in textiles or coatings.
  • Sodium salts () are intermediates in dye synthesis.
  • Nitro derivatives () may serve in explosives or agrochemicals due to reactivity.

Research Highlights

  • Radical Reactivity : MO theory predicts sulphite radical attack at specific anthracene positions, favoring hydroxylation in compounds with electron-rich regions (e.g., 5,8-dihydroxy groups in the aluminium complex) .
  • Crystallography : Structural studies (e.g., ) reveal that bulky substituents (e.g., tert-butyl in ) disrupt packing, reducing crystallinity and enhancing solubility.
  • Environmental Impact : Sodium salts () are more biodegradable than aluminium complexes, which may persist in aquatic systems due to metal coordination .

Biological Activity

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is a complex compound that exhibits notable biological activity due to its unique chemical structure and properties. This article delves into its biological interactions, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The compound has the molecular formula C42H21AlO21S3C_{42}H_{21}AlO_{21}S_{3} and a molecular weight of approximately 984.78 g/mol. Its structure features an aluminium ion coordinated with three molecules of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate, which enhances its solubility and reactivity in biological systems.

The biological activity of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is primarily attributed to its ability to form stable complexes with various biological macromolecules such as proteins and nucleic acids. This interaction can influence cellular processes through:

  • Metal-Organic Interactions : The aluminium ion can participate in coordination chemistry that affects the stability and reactivity of biomolecules.
  • DNA Binding : Similar compounds have been shown to intercalate into DNA structures, potentially affecting gene expression and cellular function .

Antimicrobial Properties

Research indicates that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) may possess antimicrobial properties. Studies have demonstrated that anthraquinone derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of anthraquinones derived from Cassia seeds on spiced pig heads. The results showed significant inhibition of bacterial growth, suggesting potential applications in food preservation .
  • Pharmacokinetics in Colitis : Another study focused on the pharmacokinetics of rhubarb anthraquinones in a rat model of ulcerative colitis. It was found that the presence of colitis altered the absorption and metabolism of these compounds, indicating that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) could similarly be affected by pathological conditions .

Applications in Medicine

The compound's ability to interact with biological systems positions it as a candidate for drug development. Its potential applications include:

  • Drug Delivery Systems : The coordination chemistry allows for the encapsulation of therapeutic agents.
  • Targeted Therapy : By modifying its structure or combining it with other pharmacophores, it could enhance the efficacy of treatments for diseases influenced by metal-organic interactions .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
9,10-Dihydroxyanthracene Contains hydroxyl groups; used in dyesLacks sulfonate group; less soluble
Aluminium Phthalocyanine Metal complex; used in pigmentsDifferent metal center; broader spectral range
Copper(II) Phthalocyanine Similar structure; used in solar cellsDifferent metal center; distinct electronic properties

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is distinguished by its specific coordination chemistry involving aluminium and its sulfonated structure that enhances solubility compared to other compounds .

Q & A

Q. What are the established synthesis routes for aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)?

Methodological Answer: The compound is typically synthesized via sulfonation of anthraquinone derivatives followed by chelation with aluminium ions. A common approach involves reacting 9,10-dihydroxyanthracene-2-sulphonic acid with aluminium salts (e.g., aluminium chloride) in aqueous alkaline conditions. Key parameters include pH control (8–10) and temperature (60–80°C) to optimize chelation efficiency. Structural confirmation requires elemental analysis and FT-IR to verify sulphonate-Al³⁺ coordination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Confirm π→π* transitions in the anthraquinone core (absorption peaks at 250–300 nm and 500–600 nm) .
  • HPLC-MS : Assess purity and detect byproducts using reverse-phase chromatography with a C18 column and electrospray ionization (negative mode) .
  • FT-IR : Identify sulphonate (SO₃⁻) stretching bands (1180–1200 cm⁻¹) and Al-O bonds (450–600 cm⁻¹) .

Q. What are the key stability considerations for this compound in aqueous solutions?

Methodological Answer: Stability is pH-dependent. Under acidic conditions (pH < 5), hydrolysis of the aluminium-sulphonato complex occurs, releasing free anthraquinone sulphonate. To mitigate degradation:

  • Store solutions at pH 7–8 with buffers (e.g., phosphate or borate).
  • Avoid prolonged exposure to UV light, which accelerates photodegradation (assessed via accelerated aging tests under 365 nm irradiation) .

Q. How does this compound function in dye-based analytical applications?

Methodological Answer: The anthraquinone core enables redox activity and chromogenic properties. Applications include:

  • Spectrophotometric Detection : As a chelating agent for metal ions (e.g., Al³⁺, Fe³⁺), with colorimetric shifts quantified at 600 nm .
  • Fluorescence Quenching : Used in sensor development for detecting aromatic pollutants via fluorescence resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can researchers investigate interactions between this compound and biological macromolecules?

Methodological Answer: Employ biophysical assays:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity with proteins (e.g., serum albumin) by monitoring heat exchange during titration .
  • Circular Dichroism (CD) : Track conformational changes in DNA or enzymes upon binding by analyzing shifts in CD spectra (190–260 nm) .

Q. What methodologies are suitable for studying environmental degradation pathways?

Methodological Answer: Simulate environmental conditions and analyze breakdown products:

  • Photocatalysis Experiments : Expose the compound to TiO₂ nanoparticles under UV light, followed by LC-MS/MS to identify intermediates like 9,10-dioxoanthracene derivatives .
  • Soil Microcosm Studies : Monitor biodegradation using GC-MS and microbial community analysis (16S rRNA sequencing) .

Q. How can computational modeling optimize the compound’s redox properties?

Methodological Answer: Use density functional theory (DFT) to predict electronic behavior:

  • Calculate HOMO-LUMO gaps to assess electron-transfer efficiency.
  • Simulate coordination geometries with Al³⁺ using Gaussian 09 with B3LYP/6-311G(d,p) basis sets. Validate results with cyclic voltammetry (scan rates: 50–200 mV/s) .

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer: Discrepancies often arise from solvent purity or measurement techniques. Standardize protocols:

  • Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions.
  • Nephelometry : Compare turbidity at 420 nm under controlled ionic strength (0.1 M NaCl) .

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